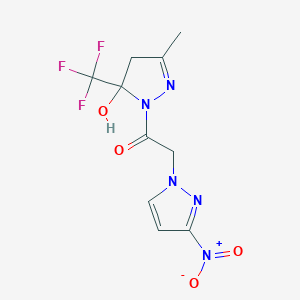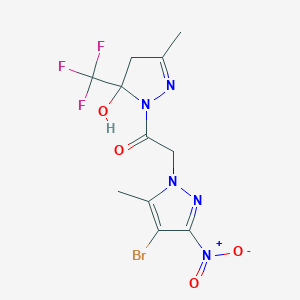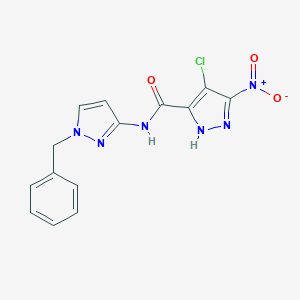![molecular formula C13H12N2O5S B279816 N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HET0016 and has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in multiple fields. In
Applications De Recherche Scientifique
HET0016 has been found to have a variety of applications in scientific research. One of its primary uses is as an inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure and kidney function. By inhibiting this enzyme, HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
In addition to its use as an enzyme inhibitor, HET0016 has also been found to have anti-inflammatory properties. This makes it a valuable tool for researchers studying the mechanisms of inflammation and the development of new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of HET0016 is related to its ability to inhibit the enzyme 20-HETE. This enzyme is involved in the production of a molecule called 20-hydroxyeicosatetraenoic acid (20-HETE), which is known to play a role in the regulation of blood pressure and kidney function. By inhibiting this enzyme, HET0016 can reduce the production of 20-HETE and help to regulate blood pressure and kidney function.
Biochemical and Physiological Effects:
HET0016 has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its ability to inhibit the enzyme 20-HETE, HET0016 has been found to have anti-inflammatory properties and to be involved in the regulation of calcium signaling in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of HET0016 is its specificity as an inhibitor of the enzyme 20-HETE. This makes it a valuable tool for researchers studying the mechanisms of hypertension and other cardiovascular diseases. However, the complex synthesis process and high cost of HET0016 can be a limitation for some researchers.
Orientations Futures
There are many potential future directions for research related to HET0016. One area of focus could be the development of new and more efficient synthesis methods for HET0016. Additionally, further research is needed to fully understand the mechanisms of action of HET0016 and its potential therapeutic applications in the treatment of cardiovascular diseases and inflammation. Finally, researchers could also explore the potential use of HET0016 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, HET0016 is a valuable tool for researchers studying the mechanisms of hypertension, inflammation, and calcium signaling in cells. Its specificity as an inhibitor of the enzyme 20-HETE makes it a valuable tool for researchers in multiple fields. While the complex synthesis process and high cost of HET0016 can be a limitation for some researchers, there are many potential future directions for research related to this compound.
Méthodes De Synthèse
HET0016 is synthesized through a multi-step process that involves the reaction of 5-nitro-2-furoic acid with thioethanol in the presence of a strong acid catalyst. The resulting product is then treated with a nitration reagent to produce the final compound. The synthesis of HET0016 is a complex process that requires careful attention to detail to ensure that the final product is pure and of high quality.
Propriétés
Formule moléculaire |
C13H12N2O5S |
|---|---|
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O5S/c16-3-5-21-11-7-9(6-10(8-11)15(18)19)14-13(17)12-2-1-4-20-12/h1-2,4,6-8,16H,3,5H2,(H,14,17) |
Clé InChI |
IXLFDRFIFRYMKV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCCO)[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

